molecular formula C12H20ClNO4S B14942611 methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

Cat. No.: B14942611
M. Wt: 309.81 g/mol
InChI Key: RVBCICRKXVNKTK-KKZNHRDASA-N
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Description

METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE is a complex organic compound with a unique structure that includes a chlorinated tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Chlorination: Introduction of the chlorine atom at the 3-position of the tetrahydrothiophene ring using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The methoxycarbonyl group is introduced through an amidation reaction, typically using methoxycarbonyl chloride and a suitable amine.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of chlorinated tetrahydrothiophene derivatives on biological systems.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE involves its interaction with specific molecular targets. The chlorinated tetrahydrothiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxycarbonyl group may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(2R,3S,4R)-3-acetoxy-4-(benzoylamino)tetrahydro-2-thiophenyl]pentanoate: This compound has a similar tetrahydrothiophene ring but differs in the substituents attached to it.

    Methyl 5-[(2R,3S,4R)-3-hydroxy-4-(methoxycarbonyl)tetrahydro-2-thiophenyl]pentanoate: This compound has a hydroxyl group instead of a chlorine atom.

Uniqueness

METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE is unique due to the presence of the chlorine atom and the methoxycarbonyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C12H20ClNO4S

Molecular Weight

309.81 g/mol

IUPAC Name

methyl 5-[(2R,3S,4R)-3-chloro-4-(methoxycarbonylamino)thiolan-2-yl]pentanoate

InChI

InChI=1S/C12H20ClNO4S/c1-17-10(15)6-4-3-5-9-11(13)8(7-19-9)14-12(16)18-2/h8-9,11H,3-7H2,1-2H3,(H,14,16)/t8-,9-,11+/m1/s1

InChI Key

RVBCICRKXVNKTK-KKZNHRDASA-N

Isomeric SMILES

COC(=O)CCCC[C@@H]1[C@H]([C@@H](CS1)NC(=O)OC)Cl

Canonical SMILES

COC(=O)CCCCC1C(C(CS1)NC(=O)OC)Cl

Origin of Product

United States

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